tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

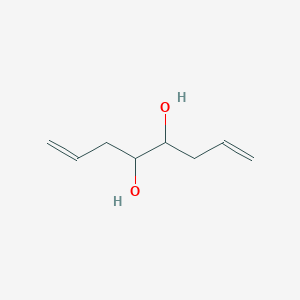

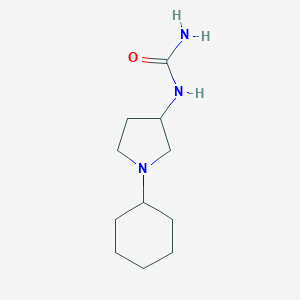

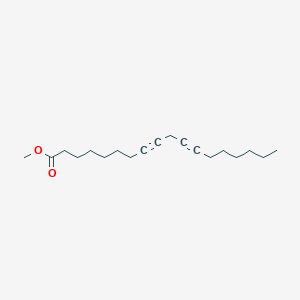

“tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate” is a chemical compound with the formula C7H12F3NO3 and a molecular weight of 215.1703 . It is also known as flutolanil, a fungicide that belongs to the class of N-carbamyl cyclic amine.

Molecular Structure Analysis

The molecular structure of “tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate” can be represented by the IUPAC Standard InChI: InChI=1S/C7H12F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h4,12H,1-3H3,(H,11,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate” include a molecular weight of 215.1703 . Further specific properties like boiling point, melting point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Chemoselective Transformation of Amino Protecting Groups

Sakaitani and Ohfune (1990) discussed the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from commonly used amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) by treatment with tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2, respectively. This novel species, upon activation with fluoride ion, reacts with a variety of electrophiles to give N-ester type compounds in high yield, demonstrating a chemoselective transformation strategy that could be beneficial in synthetic chemistry applications (Sakaitani & Ohfune, 1990).

Enantioselective Synthesis of Carbocyclic Analogues

Ober et al. (2004) reported on tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound confirmed the relative substitution of the cyclopentane ring, which is crucial for the synthesis of nucleotide analogues (Ober et al., 2004).

Photocatalyzed Amination for Amino Chromones

Wang et al. (2022) described a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor. This established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, indicating its potential in medicinal chemistry for constructing diverse amino pyrimidines (Wang et al., 2022).

N-(Boc) Nitrone Equivalents

Guinchard et al. (2005) synthesized tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their behavior as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds were highlighted as useful building blocks in organic synthesis, offering a novel class of N-(Boc) nitrone equivalents (Guinchard, Vallée, & Denis, 2005).

Propiedades

IUPAC Name |

tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h4,12H,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTJYNRKBXOBCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333981 |

Source

|

| Record name | tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

CAS RN |

17049-74-0 |

Source

|

| Record name | tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

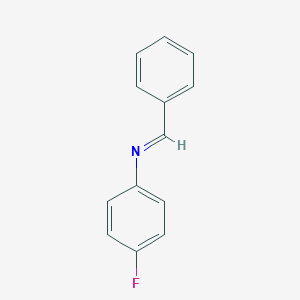

![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)

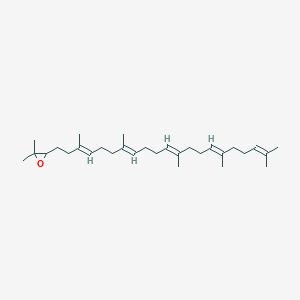

![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)